- Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic Activity, ChemSusChem, 2009, 2(7), 650-657
Cas no 92-66-0 (4-Bromobiphenyl)
El 4-Bromobifenilo es un compuesto orgánico aromático que consiste en un anillo de bifenilo sustituido con un átomo de bromo en la posición 4. Este compuesto se utiliza ampliamente como intermedio en síntesis orgánica, particularmente en la producción de productos farmacéuticos, materiales líquidos cristalinos y otros compuestos especializados. Su estructura bifenilo lo hace útil en reacciones de acoplamiento cruzado, como las reacciones de Suzuki y Heck, debido a su estabilidad y reactividad controlada. Además, su pureza y alta calidad lo convierten en un reactivo confiable para aplicaciones de investigación y desarrollo. El 4-Bromobifenilo es especialmente valorado por su versatilidad en la construcción de moléculas más complejas en química medicinal y ciencia de materiales.
4-Bromobiphenyl structure
Product Name:4-Bromobiphenyl
Número CAS:92-66-0
MF:C12H9Br
Megavatios:233.103862524033
MDL:MFCD00000100
CID:34655
PubChem ID:24862807
Update Time:2025-10-21
4-Bromobiphenyl Propiedades químicas y físicas
Nombre e identificación
-
- 4-Bromobiphenyl
- 4-Bromodiphenyl
- p-Bromodiphenyl
- 4-(4'-BROMOPHENYL)BENZENE
- 4-BROMO-1,1'-BIPHENYL
- BROMOBIPHENYL(4-)
- P-BROMOBIPHENYL
- PBB NO 3
- p-phenylbromobenzene
- 1-bromo-4-phenylbenzene
- 4-Bromobiphenyl Solution
- Biphenyl,4-bromo- (6CI,8CI)
- (4-Bromophenyl)benzene
- 4-Biphenylbromide
- 4-Biphenylyl bromide
- 4'-Bromobiphenyl
- NSC 406933
- PBB 3
- p-Biphenylyl bromide
- p-Phenylphenyl bromide
- 4-Bromo-1,1′-biphenyl (ACI)
- Biphenyl, 4-bromo- (6CI, 8CI)
- 4-Biphenyl bromide
- 4-Phenylbromobenzene
- 4′-Bromobiphenyl
- p-Bromophenylbenzene
- 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;
- Biphenyl, 4-bromo-
- CCRIS 5890
- PBB No. 3
- CS-D1553
- Biphenyl, 4bromo
- NSC-406933
- AC-10043
- 1-bromanyl-4-phenyl-benzene
- AG-219/25001498
- PS-7682
- 4-Bromobiphenyl (PBB 3)
- 4Bromodiphenyl
- EN300-91508
- DTXSID4024640
- STK050421
- 4Bromo1,1'biphenyl
- pPhenylphenyl bromide
- 4-Bromobiphenyl, 98%
- EINECS 202-176-6
- MLS002152887
- p-mono-bromobiphenyl
- NSC406933
- UNII-OE77OKH5BL
- 1,1'Biphenyl, 4bromo
- DA-60335
- MFCD00000100
- 1,1'-Biphenyl, 4-bromo-
- 4-brombiphenyl
- OE77OKH5BL
- AI3-08855
- 92-66-0
- Tox21_200254
- pBromobiphenyl
- 4-Brom-biphenyl
- 1-bromo-4-phenyl-benzene
- cid_7101
- 4-bromo biphenyl
- BROMOBIPHENYL, 4-
- CHEMBL1399688
- 4-Bromo-biphenyl
- 4-Bromobiphenyl, technical, >=90% (GC)
- NCGC00091652-02
- DTXCID804640
- Q27285606
- 4Biphenyl bromide
- SCHEMBL4691
- BDBM74259
- CAS-92-66-0
- CX1307
- SMR001224499
- PBB-No. 3 10 microg/mL in Cyclohexane
- 4-Monobromobiphenyl
- pBromodiphenyl
- AKOS000202545
- (4Bromophenyl)benzene
- 4-bromobipheny
- pPhenylbromobenzene
- NCGC00257808-01
- 4Biphenylyl bromide
- NS00003764
- Q-200446
- B1330
- HY-41826
- NCGC00091652-01
- Z57073675
- pBiphenylyl bromide
- DB-014961
-
- MDL: MFCD00000100
- Renchi: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- Clave inchi: PKJBWOWQJHHAHG-UHFFFAOYSA-N
- Sonrisas: BrC1C=CC(C2C=CC=CC=2)=CC=1
- Brn: 1907453
Atributos calculados
- Calidad precisa: 231.98900
- Masa isotópica única: 231.989
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 141
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 0A^2
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: none
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 0.9327
- Punto de fusión: 89.0 to 92.0 deg-C
- Punto de ebullición: 310 °C(lit.)
- Punto de inflamación: 华氏:>212 °F
摄氏:>100 °C - índice de refracción: 1.6565 (estimate)
- Disolución: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow
- Coeficiente de distribución del agua: 不溶
- Estabilidad / vida útil: Stable. Incompatible with oxidizing agents.
- PSA: 0.00000
- Logp: 4.11610
- Disolución: 溶于乙醇、乙醚、二硫化碳、苯、四氯化碳和丙酮,微溶于乙酸,不溶于水。
4-Bromobiphenyl Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Danger
- Instrucciones de peligro: H302,H315,H318,H335,H400
- Declaración de advertencia: P261,P273,P280,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 3152 9/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 22-37/38-41-50/53
- Instrucciones de Seguridad: S22-S24/25-S37/39-S26
- Rtecs:DV1750100
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Grupo de embalaje:Ⅲ
- TSCA:T
- Condiciones de almacenamiento:Store at room temperature
- Categoría de embalaje:II
- Términos de riesgo:R36/37/38
4-Bromobiphenyl Datos Aduaneros
- Código HS:2902909090
- Datos Aduaneros:
中国海关编码:
2903999090概述:
2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromobiphenyl PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1330-250g |
4-Bromobiphenyl |
92-66-0 | 95.0%(GC) | 250g |
¥955.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1330-25g |
4-Bromobiphenyl |
92-66-0 | 95.0%(GC) | 25g |
¥145.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B081A-100g |
4-Bromobiphenyl |
92-66-0 | 97% | 100g |
¥133.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B081A-25g |
4-Bromobiphenyl |
92-66-0 | 97% | 25g |
¥45.0 | 2022-05-30 | |
| Fluorochem | 024187-25g |
4-Bromobiphenyl |
92-66-0 | 95% | 25g |
£20.00 | 2022-03-01 | |
| Fluorochem | 024187-100g |
4-Bromobiphenyl |
92-66-0 | 95% | 100g |
£62.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110579-250mg |
4-Bromobiphenyl |
92-66-0 | 250mg |
¥102.90 | 2023-09-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110578-100g |
4-Bromobiphenyl |
92-66-0 | 98% | 100g |
¥148.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110578-250g |
4-Bromobiphenyl |
92-66-0 | 98% | 250g |
¥280.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110578-25g |
4-Bromobiphenyl |
92-66-0 | 98% | 25g |
¥102.90 | 2023-09-04 |
4-Bromobiphenyl Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene , Water ; 24 h, 130 °C; cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene , Water ; 180 min, 130 °C; cooled
Referencia
- New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactions, Advanced Synthesis & Catalysis, 2007, 349(16), 2470-2476
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene , Tetrahydrofuran ; 4 h, 110 °C
Referencia
- Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-coupling, Inorganica Chimica Acta, 2018, 482, 259-267
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
Referencia
- Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ; 3 h, 25 °C
Referencia
- Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acids, Journal of Organometallic Chemistry, 2016, 822, 62-66
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ; 8 h, 70 °C
Referencia
- Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in water, Comptes Rendus Chimie, 2012, 15(11-12), 945-949
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) , Carbon Solvents: Water ; 1 h, 90 °C
Referencia
- Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura Reaction, Advanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ; 10 min, rt
Referencia
- Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reaction, Environmental Science and Pollution Research, 2023, 30(28), 71430-71438
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ; 8 h, rt
Referencia
- A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperature, Tetrahedron Letters, 2020, 61(51),
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ; 1 h, 80 °C
Referencia
- ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagents, Tetrahedron Letters, 2019, 60(38),
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ; 6 h, 100 °C
Referencia
- Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6, New Journal of Chemistry, 2016, 40(12), 10465-10473
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silver Solvents: Water ; 10 h, 80 °C
Referencia
- Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalysts, RSC Advances, 2014, 4(58), 30914-30922
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Poly(vinylpyrrolidone) Solvents: Ethanol , Water ; 5 h, rt
Referencia
- Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVP, Tetrahedron Letters, 2008, 49(24), 3895-3898
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C
Referencia
- Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts, Chemistry - A European Journal, 2022, 28(9),
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Palladium Solvents: Ethanol , Water ; 2.5 h, 50 °C
Referencia
- Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactions, International Journal of Biological Macromolecules, 2021, 184, 454-462
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ; 2.5 h, 50 °C
Referencia
- Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in water, Applied Organometallic Chemistry, 2018, 32(3),
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 12 h, 80 °C
Referencia
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes, RSC Advances, 2017, 7(2), 764-770
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide , Water ; 3 h, 100 °C
Referencia
- Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene Polymers, Scientific Reports, 2014, 4,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ; 5 h, 70 °C
Referencia
- A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in water, Journal of Molecular Catalysis A: Chemical, 2013, 370, 152-159
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ; 2 h, 150 °C
Referencia
- Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling Reaction, ACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931
4-Bromobiphenyl Raw materials
- Phenylboronic acid
- Iodobenzene
- (4-bromophenyl)boronic acid
- Benzenediazonium, 4-bromo-
- 1,4-Dibromobenzene
- Borate(1-),tetrafluoro-
- [1,1'-Biphenyl]-4-ylboronic acid
- 4-Bromobenzaldehyde
- 4-Iodobiphenyl
- [1,1'-Biphenyl]-4-diazonium
- Borane, dimethylphenyl-
- 1-Bromo-4-iodobenzene
4-Bromobiphenyl Preparation Products
4-Bromobiphenyl Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:92-66-0)4-Bromobiphenyl
Número de pedido:LE5936;LE1649124
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 11:48
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92-66-0)4-Bromobiphenyl
Número de pedido:A844301
Estado del inventario:in Stock
Cantidad:500g/1kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:02
Precio ($):176.0/277.0
Correo electrónico:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:92-66-0)4-Bromobiphenyl
Número de pedido:sfd5913;1649124
Estado del inventario:in Stock
Cantidad:200kg/Company Customization
Pureza:99.9%/98%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:34
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
4-Bromobiphenyl Literatura relevante
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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- 17788-94-2(4,4''-Dibromo-p-terphenyl)
- 50670-49-0(4-Bromo-4'-methylbiphenyl)
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-66-0)4-Bromobiphenyl
Pureza:99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe
Amadis Chemical Company Limited
(CAS:92-66-0)4-Bromobiphenyl
Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):176.0/277.0